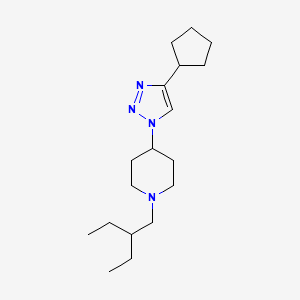![molecular formula C20H26N2O2 B5903616 N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5903616.png)
N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide is a chemical compound that has been of great interest to researchers in recent years. This compound is also known as DAPTA, and it is a peptide derivative that has been synthesized for various scientific research applications. DAPTA has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
DAPTA works by binding to the CD4 receptor on T cells. This binding prevents the HIV virus from infecting these cells, which helps to slow down the progression of the disease. DAPTA has also been found to have a high affinity for the CD4 receptor, which makes it a promising candidate for further research.
Biochemical and Physiological Effects:
DAPTA has been found to have several biochemical and physiological effects. Studies have shown that DAPTA can inhibit the replication of HIV in T cells. DAPTA has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DAPTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DAPTA is also highly specific for the CD4 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, DAPTA has some limitations, including its high cost and the need for specialized equipment to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on DAPTA. One potential direction is the development of DAPTA-based therapies for HIV. Another direction is the use of DAPTA as a tool for studying the CD4 receptor in various biological processes. Further research is also needed to explore the potential applications of DAPTA in other areas, such as inflammatory diseases and cancer.
Conclusion:
In conclusion, N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide, or DAPTA, is a promising compound that has been extensively studied for its potential applications in scientific research. DAPTA has a unique mechanism of action and several biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Further research is needed to explore the potential applications of DAPTA in HIV, inflammatory diseases, and other areas.
Méthodes De Synthèse
DAPTA is synthesized through a series of chemical reactions. The synthesis process involves the use of several reagents, including N-protected amino acids, coupling reagents, and solvents. The final product is purified through various chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
DAPTA has been extensively studied for its potential applications in scientific research. One of the primary applications of DAPTA is in the field of HIV research. DAPTA has been found to bind to the CD4 receptor on T cells, which prevents the virus from infecting these cells. This makes DAPTA a potential candidate for the development of HIV therapies.
Propriétés
IUPAC Name |
N-[3-[2,2-bis(prop-2-enyl)pyrrolidine-1-carbonyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-11-20(12-5-2)13-8-14-22(20)19(24)16-9-7-10-17(15-16)21-18(23)6-3/h4-5,7,9-10,15H,1-2,6,8,11-14H2,3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMRNUOXFPNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)



![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(propionylamino)benzamide](/img/structure/B5903624.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea](/img/structure/B5903631.png)
![3-(methylthio)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B5903638.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903645.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5903647.png)